
Sodium 1-acetoxyhexadecanol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-acetoxyhexadecanol sulfate typically involves the sulfation of 1-acetoxyhexadecanol. This can be achieved using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid . The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The final product is then purified and converted to its sodium salt form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-acetoxyhexadecanol sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to produce 1-acetoxyhexadecanol and sulfuric acid.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding sulfonic acid derivative.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Hydrolysis: 1-acetoxyhexadecanol and sulfuric acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 1-acetoxyhexadecanol sulfate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used to study the interactions of sulfate esters with biological membranes and proteins .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its surfactant properties .
Industry: It is widely used in the cosmetic and personal care industry as an emulsifying agent in formulations .
Wirkmechanismus
The mechanism of action of sodium 1-acetoxyhexadecanol sulfate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is utilized in various applications, from enhancing the solubility of drugs to improving the stability of emulsions .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate: A surfactant with an ether linkage, providing different solubility and stability characteristics.
Sodium stearate: A soap-forming surfactant with a longer carbon chain.
Uniqueness: Sodium 1-acetoxyhexadecanol sulfate is unique due to its specific structure, which provides distinct surfactant properties. Its longer carbon chain compared to sodium dodecyl sulfate results in different solubility and emulsifying characteristics, making it suitable for specific applications in the cosmetic and pharmaceutical industries .
Eigenschaften
Molekularformel |
C18H36Na2O7S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
disodium;1-hydroxyhexadecyl acetate;sulfate |
InChI |
InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI-Schlüssel |
RMVBRIZENIGQNE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


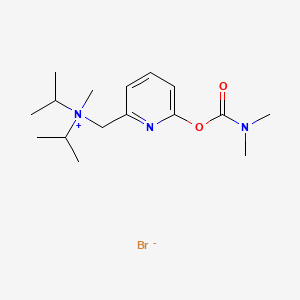
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)

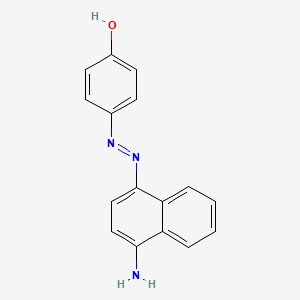
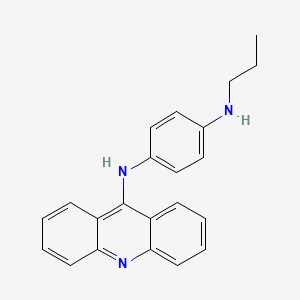
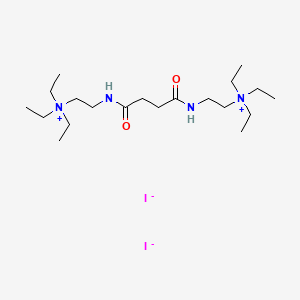
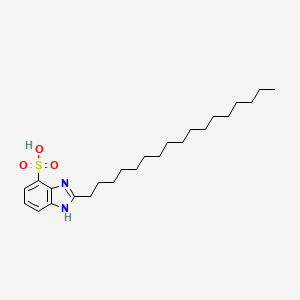
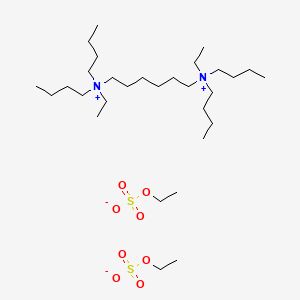
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
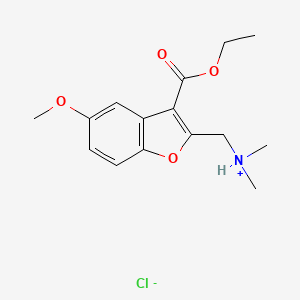
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
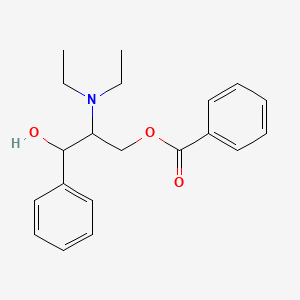
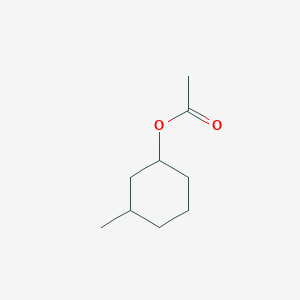
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
